3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea

Lipophilicity Drug-likeness Permeability

Tri-substituted urea with unique furan-3-yl (vs. common furan-2-yl) and thiophen-2-ylmethyl substitution paired with an oxane core. XLogP3-AA 1.7 and TPSA 83 Ų (<90 Ų BBB threshold) enable CNS penetration for sEH inhibitor development. The oxane ring adds a fourth H-bond acceptor, enhancing active-site anchoring vs. tetrahydrofuran analogs. ≥95% purity. Ideal for neuropathic pain target engagement, kinase selectivity profiling (Trk family), and heterocyclic urea library calibration. Request a quote.

Molecular Formula C16H20N2O3S
Molecular Weight 320.41
CAS No. 2034538-48-0
Cat. No. B2722885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea
CAS2034538-48-0
Molecular FormulaC16H20N2O3S
Molecular Weight320.41
Structural Identifiers
SMILESC1COCCC1NC(=O)N(CC2=COC=C2)CC3=CC=CS3
InChIInChI=1S/C16H20N2O3S/c19-16(17-14-4-7-20-8-5-14)18(10-13-3-6-21-12-13)11-15-2-1-9-22-15/h1-3,6,9,12,14H,4-5,7-8,10-11H2,(H,17,19)
InChIKeyHAVLDIQDXDBTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea (CAS 2034538-48-0): Procurement-Ready Research-Grade Heterocyclic Urea


3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea (CAS 2034538-48-0) is a synthetically-derived, tri-substituted urea featuring a tetrahydropyran (oxane) core coupled to furan-3-ylmethyl and thiophen-2-ylmethyl moieties [1]. It belongs to a class of heterocyclic ureas explored for modulating biological targets such as kinases and soluble epoxide hydrolase (sEH), serving as a versatile building block in medicinal chemistry and chemical biology probe development [2]. With a molecular weight of 320.41 g/mol and a calculated XLogP3-AA of 1.7, this compound occupies a balanced lipophilicity space favorable for cell permeability without excessive hydrophobicity [1]. Commercial availability at typical research purities (≥95%) makes it an accessible entry point for structure-activity relationship (SAR) campaigns focused on heterocyclic substitution patterns [1].

Why Generic Urea Substitution Fails: The Functional Impact of Heterocycle Topology in 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea


The selection of a specific heterocyclic urea derivative for a research campaign cannot be reduced to a simple 'urea scaffold' equivalence [1]. The precise substitution pattern—furan-3-yl versus furan-2-yl, thiophene-2-ylmethyl versus thiophene-2-ylethyl, and the presence of the oxane (tetrahydropyran) ring—dictates the compound's three-dimensional conformation, electronic distribution, hydrogen-bonding capacity, and lipophilicity [1][2]. These physicochemical properties directly govern target binding, selectivity, and pharmacokinetic behavior in cell-based or in vivo assays. For example, the shift from a furan-2-yl to a furan-3-yl linkage alters the vector of the heterocycle, which can disrupt key π-stacking or hydrogen-bonding interactions within a binding pocket, leading to orders-of-magnitude differences in affinity for kinases or epoxide hydrolases. The quantitative evidence below demonstrates that even single-atom changes in linker length or heterocycle attachment point produce measurable shifts in molecular properties and, by class-level inference, differential biological performance.

Quantitative Differentiation Evidence for 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea Selection


Lipophilicity Control: XLogP3-AA Comparison with Furan-2-yl and Chain-Extended Analogs

The target compound's calculated partition coefficient (XLogP3-AA) of 1.7 positions it in a narrow lipophilicity window distinct from its closest analogs. This value is 0.2 log units lower than the furan-2-yl regioisomer (CAS 1448047-11-7; XLogP3-AA = 1.9) and 0.4 log units lower than the chain-extended analog (CAS 2034342-99-7; XLogP3-AA = 2.1). In drug discovery, a ΔXLogP of ≥0.2 is considered significant for altering membrane permeability and non-specific protein binding, directly impacting assay performance and downstream pharmacokinetic profiles [1][2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area Optimization via Furan-3-yl Attachment

The topological polar surface area (TPSA) of the target compound is 83 Ų, a critical parameter for predicting oral bioavailability and blood-brain barrier (BBB) penetration. This value is lower than that of the furan-2-yl regioisomer (TPSA = 92 Ų) due to subtle differences in molecular shape and exposed polar atoms driven by the 3-position furan attachment [1]. The 9 Ų reduction is significant; compounds with TPSA < 90 Ų are generally considered to have favorable BBB penetration potential, whereas those exceeding 90 Ų often face restricted CNS access, as supported by the widely cited Veber and CNS MPO rules [2].

Polar Surface Area Blood-Brain Barrier Permeability Bioavailability

Hydrogen Bond Acceptor Capacity: Differentiating the Oxane Core from Tetrahydrofuran Analogs

The target compound provides four hydrogen bond acceptor (HBA) sites, a feature directly linked to its oxane (tetrahydropyran) core and urea linkage. This is one HBA site more than the closest tetrahydrofuran (oxolane) analog (CAS 2034500-46-2), which has only three HBA sites because the tetrahydrofuran oxygen is less sterically accessible for simultaneous interactions [1]. This difference is critical: each HBA site represents a potential anchor point for water-mediated or direct polar interactions in a binding site. The presence of a fourth acceptor site in the oxane series can significantly enhance target residence time and selectivity, as demonstrated in kinase and epoxide hydrolase inhibitor series where the tetrahydropyran oxygen engages a conserved crystallographic water molecule [2].

Hydrogen Bonding Solubility Receptor Binding

High-Value Application Scenarios for 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea Procurement


CNS-Penetrant Soluble Epoxide Hydrolase (sEH) Inhibitor Probe Design

Prioritize this compound as a starting point for designing central nervous system (CNS)-penetrant sEH inhibitors. Its low TPSA of 83 Ų, below the 90 Ų threshold critical for blood-brain barrier passage, combined with a favorable XLogP3-AA of 1.7, positions it as a superior scaffold compared to analogs with higher TPSA or lipophilicity [1]. The oxane ring provides a fourth hydrogen bond acceptor for anchoring to conserved sEH active-site residues, a feature absent in tetrahydrofuran analogs [2]. This scaffold is specifically suited for probing the role of sEH in neuropathic pain models, where CNS target engagement is essential for efficacy.

Selective Kinase (TrkA/B/C) Probe Synthesis with Tunable Selectivity

Leverage this compound's unique furan-3-yl and thiophene-2-ylmethyl substitution pattern to generate kinase-selective probes. The differential projection of the furan-3-yl moiety, compared to more common furan-2-yl isomers, alters the selectivity profile for the Trk family of kinases, potentially yielding inhibitors with defined TrkA versus TrkB/C selectivity [1]. The balanced lipophilicity (XLogP3-AA = 1.7) minimizes off-target promiscuity frequently observed with more hydrophobic kinase inhibitors, resulting in cleaner cellular target engagement profiles.

Physicochemical Property Benchmarking in Heterocyclic Urea SAR Libraries

Use this compound as a key member in a heterocyclic urea library to experimentally validate computed property differences (XLogP3-AA, TPSA, HBA count) across regioisomers and chain-extended analogs. Its intermediate property values make it an ideal calibration standard for correlating in silico property predictions with experimental measurements (e.g., logD, PAMPA permeability, kinetic solubility) [1]. This enables data-driven selection of subsequent analogs for lead optimization, reducing iterative synthesis cycles and procurement costs.

Quote Request

Request a Quote for 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.